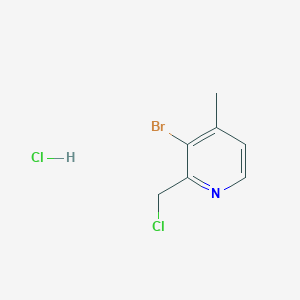

![molecular formula C27H22FNO5 B2546623 8-(4-乙氧基苯甲酰基)-6-[(2-氟苯基)甲基]-2,3-二氢-[1,4]二氧杂环[2,3-g]喹啉-9-酮 CAS No. 872198-12-4](/img/structure/B2546623.png)

8-(4-乙氧基苯甲酰基)-6-[(2-氟苯基)甲基]-2,3-二氢-[1,4]二氧杂环[2,3-g]喹啉-9-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

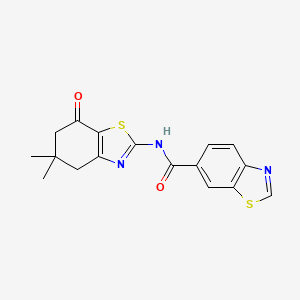

The compound 8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one is a novel chemical entity that appears to be related to quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry due to its pharmacological properties. The structure of the compound suggests that it may have potential biological activities, possibly including anti-inflammatory, analgesic, and antimicrobial effects, as seen in similar quinoline derivatives . Additionally, the presence of a fluorine atom could indicate the potential for interaction with biological systems, as fluorine is often used in medicinal chemistry to modulate the activity and bioavailability of pharmaceuticals.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves multi-step reactions that may include the formation of intermediates such as hydrazides and thiosemicarbazides, as mentioned in the synthesis of related compounds . The ethoxybenzoyl and fluorophenylmethyl groups in the compound of interest suggest that specific substituents were chosen to enhance the compound's properties, which could include increased potency or selectivity for a biological target. The synthesis process would likely require careful optimization to ensure the correct attachment of these groups to the quinoline core.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their interaction with biological targets. The presence of a dioxino moiety in the compound suggests a potential for DNA intercalation, as similar structures have been shown to intercalate into DNA and inhibit topoisomerase IIα, an enzyme critical for DNA replication and cell division . The specific arrangement of substituents around the quinoline core can significantly influence the compound's binding affinity and specificity towards its biological target.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including substitutions, additions, and cyclization, which can be utilized to modify their biological activity. The ethoxy and fluorophenyl groups in the compound of interest may participate in reactions that affect the compound's pharmacokinetic profile, such as metabolic stability and membrane permeability. The reactivity of these groups could also be exploited in further chemical modifications to enhance the compound's therapeutic potential.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, stability, and melting point, are essential for its development as a potential therapeutic agent. The presence of the dioxino ring could influence the compound's solubility in aqueous and organic solvents, which is important for its administration and distribution in the body . The fluorine atom could affect the compound's lipophilicity, which is a critical factor in its ability to cross biological membranes and reach its target site.

科学研究应用

荧光和生物化学应用

喹啉衍生物因其作为荧光团的效率而得到认可,在生物化学和医学中广泛用于研究各种生物系统。它们在基于稠合芳香体系的 DNA 荧光团中的应用尤为突出,强调了对更灵敏和选择性化合物的搜索 (Aleksanyan & Hambardzumyan, 2013)。

抗氧化和放射防护特性

氨基喹啉(该化合物可能与之相关的一个类别)的抗氧化和放射防护潜力表明它在保护免受氧化应激和辐射诱导损伤方面具有潜在的应用。这突出了人们对喹啉衍生物治疗潜力的持续兴趣,而不仅仅是它们的荧光特性 (Aleksanyan & Hambardzumyan, 2013)。

抗炎活性

对氟代喹啉衍生物(例如 1,4,5,6-四氢苯并[h]喹唑啉-2-胺衍生物)的研究显示出潜在的抗炎活性。这表明所讨论的化合物及其氟苯基基团也可能具有值得探索其治疗效果的生物活性 (Sun 等人,2019)。

属性

IUPAC Name |

8-(4-ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22FNO5/c1-2-32-19-9-7-17(8-10-19)26(30)21-16-29(15-18-5-3-4-6-22(18)28)23-14-25-24(33-11-12-34-25)13-20(23)27(21)31/h3-10,13-14,16H,2,11-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDAWTMSZYAKTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2546543.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2546544.png)

![8-cyclohexyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546549.png)

![9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2546552.png)

![1-[4-(4-bromophenyl)butyl]-1H-imidazole](/img/structure/B2546554.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2546555.png)

![2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2546556.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2546557.png)

![3-(4-chlorophenyl)-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2546558.png)